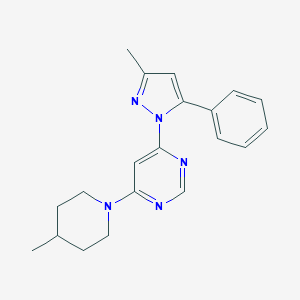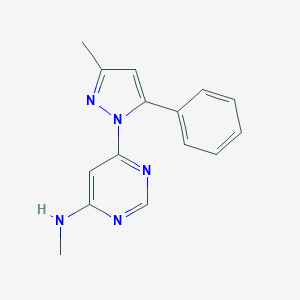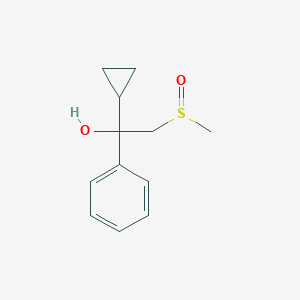
1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound belongs to the family of chiral sulfoxides, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol is its high selectivity towards specific targets in the body. This compound has been found to exhibit minimal toxicity towards healthy cells, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol involves the reaction of cyclopropylcarbinol with methylsulfinylphenylacetaldehyde in the presence of a chiral catalyst. This reaction results in the formation of a chiral sulfoxide, which can be further purified using chromatography techniques.
Applications De Recherche Scientifique
1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol |
|---|---|
Formule moléculaire |
C12H16O2S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
1-cyclopropyl-2-methylsulfinyl-1-phenylethanol |
InChI |
InChI=1S/C12H16O2S/c1-15(14)9-12(13,11-7-8-11)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
Clé InChI |
WBPPZNUDGOBNQP-UHFFFAOYSA-N |
SMILES |
CS(=O)CC(C1CC1)(C2=CC=CC=C2)O |
SMILES canonique |
CS(=O)CC(C1CC1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



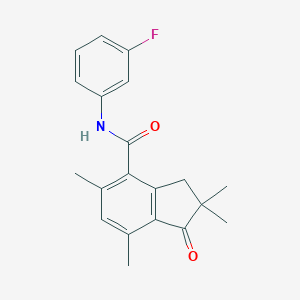
![1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone](/img/structure/B258807.png)
![4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B258817.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide](/img/structure/B258818.png)
![N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B258819.png)
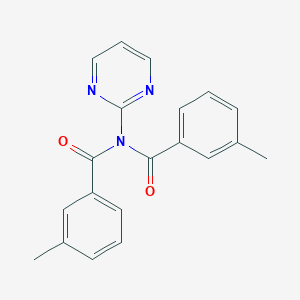
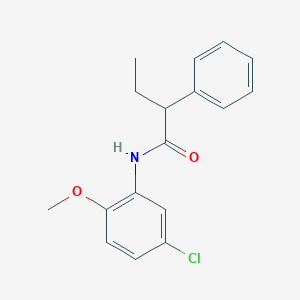
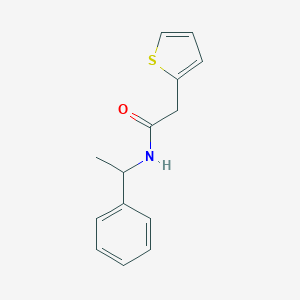
![1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B258825.png)
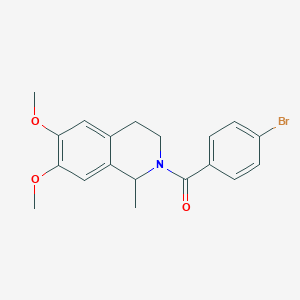
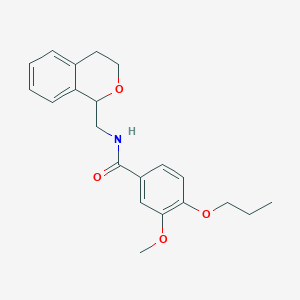
![2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B258831.png)
